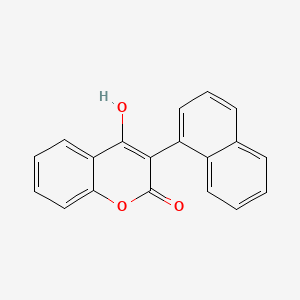

4-Hydroxy-3-(1-naphthyl)coumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39923-41-6 |

|---|---|

Molecular Formula |

C19H12O3 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-hydroxy-3-naphthalen-1-ylchromen-2-one |

InChI |

InChI=1S/C19H12O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,20H |

InChI Key |

HOHNSHNCSSSVEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4OC3=O)O |

Origin of Product |

United States |

Historical Context and Evolution of Coumarin Research

The journey of coumarin (B35378) research began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. wikipedia.orgnih.gov Initially mistaken for benzoic acid, its true nature was later clarified by French pharmacist Nicholas Jean Baptiste Gaston Guibourt. wikipedia.org A significant milestone was achieved in 1868 when English chemist William Henry Perkin accomplished the first synthesis of coumarin, a development that opened the floodgates for the creation of a myriad of derivatives. wikipedia.org

Early research was largely centered on understanding the basic chemical properties and natural sources of coumarins. These compounds were identified in numerous plants, where they often exist as secondary metabolites, sometimes combined with sugars to form glycosides. britannica.comfrontiersin.org The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative isolated from spoiled sweet clover hay, and its anticoagulant properties marked a pivotal shift in the direction of coumarin research, steering it towards medicinal applications. britannica.com This discovery laid the groundwork for the development of clinically significant anticoagulant drugs. nih.gov Over the decades, the field has expanded dramatically, with researchers now exploring a wide spectrum of biological activities and applications, from pharmaceuticals to fluorescent probes and agrochemicals. nih.govsciepub.comfrontiersin.org

Importance of the 4 Hydroxycoumarin Scaffold in Contemporary Medicinal Chemistry

The 4-hydroxycoumarin (B602359) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govfrontiersin.org This core is particularly valued for its ability to interact with a diverse range of enzymes and receptors within biological systems. nih.gov The presence of the 4-hydroxy group is crucial for many of the observed biological activities, and its derivatives are known to exhibit a broad pharmacological spectrum. nih.govscielo.br

The most prominent and historically significant application of the 4-hydroxycoumarin scaffold is in the development of anticoagulant agents. nih.govmdpi.com Compounds like warfarin (B611796) and acenocoumarol, which are derivatives of 4-hydroxycoumarin, have been widely used in clinical practice to manage and prevent thromboembolic disorders. researchgate.netsamipubco.com Beyond their anticoagulant effects, 4-hydroxycoumarin derivatives have demonstrated a remarkable array of other biological activities, including:

Antibacterial and Antifungal Properties: Various derivatives have shown efficacy against a range of bacterial and fungal strains. nih.govtaylorandfrancis.com

Anti-inflammatory and Antioxidant Effects: The scaffold is a common feature in compounds designed to combat inflammation and oxidative stress. scielo.brnih.gov

Anticancer and Antiviral Activities: Research has uncovered the potential of certain 4-hydroxycoumarin derivatives as anticancer and antiviral agents, including activity against HIV. frontiersin.orgnih.govmedchemexpress.com

The versatility of the 4-hydroxycoumarin core, coupled with its amenability to chemical modification, continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. sciepub.comnih.gov

Rationale for Focused Research on 3 Substituted 4 Hydroxycoumarins, Emphasizing Aryl Substitutions

Classical Synthetic Approaches to 4-Hydroxycoumarins

The foundational 4-hydroxycoumarin ring system is commonly synthesized through several classical name reactions. These methods typically involve the condensation of phenolic precursors with various carbonyl-containing compounds. nih.gov

The Pechmann condensation is a widely utilized method for synthesizing coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org The reaction mechanism involves an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org While traditionally used for general coumarin synthesis, modifications can yield 4-hydroxycoumarin derivatives. nih.gov For instance, using specific starting materials like malonic acid derivatives in place of β-ketoesters can lead to the formation of the 4-hydroxy substituted scaffold. The reaction is often catalyzed by strong acids such as sulfuric acid, but greener, reusable solid acid catalysts like Amberlyst-15 have also been employed to improve the environmental footprint of the synthesis. researchgate.net

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Harsh, high temperature | Good yields for simple phenols wikipedia.org | Hazardous, corrosive, waste generation nih.gov |

| Amberlyst-15 | Solvent-free, 110°C | Reusable, eco-friendly, high yields researchgate.net | Requires specific catalyst preparation |

The Knoevenagel condensation is another cornerstone of coumarin synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. sigmaaldrich.comwikipedia.org For the synthesis of 4-hydroxycoumarins, a common pathway involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate. wikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org The process has been adapted using various catalysts and conditions, including microwave irradiation and environmentally benign ionic liquids, to enhance reaction rates and yields. tandfonline.comrsc.org A domino Knoevenagel condensation followed by a Michael addition has also been reported for synthesizing derivatives from 4-hydroxycoumarin and an aldehyde. researchgate.net

The Perkin reaction provides a route to α,β-unsaturated aromatic acids, which are precursors to coumarins. wikipedia.orglibretexts.org The reaction involves the condensation of an aromatic aldehyde (like salicylaldehyde) with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orgbyjus.com The initial product is a cinnamic acid derivative, which can then undergo intramolecular cyclization to form the coumarin ring. wikipedia.org Specifically, the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate (B1210297) can be used to produce coumarin itself, and variations of this method can be applied to synthesize substituted coumarins. wikipedia.org

The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org Its application in coumarin synthesis involves creating a key C=C double bond that is part of the final heterocyclic ring. The synthesis typically starts with the preparation of a phosphonium salt from triphenylphosphine (B44618) and an alkyl halide. lumenlearning.com This salt is then treated with a strong base to form the ylide. The ylide reacts with a suitable salicylaldehyde derivative, where the carbonyl group is converted into a double bond, leading to a precursor that cyclizes to form the coumarin structure. nih.gov This method offers high stereoselectivity, particularly for the formation of (Z)-alkenes with non-stabilized ylides. organic-chemistry.org

Targeted Synthesis of 3-Aryl-4-Hydroxycoumarins

Introducing an aryl group, such as a naphthyl ring, at the 3-position of a 4-hydroxycoumarin is often achieved using modern cross-coupling reactions. These methods offer high efficiency and regioselectivity for forming the crucial C-C bond between the coumarin core and the aryl substituent. A new direct synthesis was also discovered where 4-hydroxycoumarin is coupled with a diazotized aniline (B41778) in an acidic medium. researchgate.net

Palladium- and nickel-catalyzed cross-coupling reactions are instrumental in the synthesis of 3-aryl-4-hydroxycoumarins. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org To synthesize 3-aryl-4-hydroxycoumarins, a 3-halo-4-hydroxycoumarin (e.g., 3-bromo- (B131339) or 3-chlorocoumarin) is reacted with an arylboronic acid, such as 1-naphthaleneboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This approach allows for the site-selective introduction of a wide array of aryl and heteroaryl groups onto the coumarin scaffold. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and functional group tolerance. youtube.com In the context of synthesizing 3-aryl-4-hydroxycoumarins, an organozinc reagent derived from the desired aryl group (e.g., naphthylzinc chloride) would be coupled with a 3-halo-4-hydroxycoumarin. The reaction is effective for sp², sp³, and sp carbon-carbon bond formation. wikipedia.org

Heck-type Coupling: The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov An oxidative Heck coupling variant has been developed for the direct arylation of coumarins at the C-4 position. acs.orgorganic-chemistry.org In this protocol, a coumarin is reacted directly with an arylboronic acid in the presence of a palladium catalyst (like Pd(OAc)₂) and an oxidant. organic-chemistry.org This method can be adapted to achieve C-3 arylation, providing a direct route to 3-arylcoumarins without the need for a pre-halogenated coumarin substrate. acs.org

Table 2: Example of a Palladium-Catalyzed Oxidative Heck Coupling

| Reactants | Catalyst/Ligand | Solvent | Conditions | Yield |

|---|

An exploration into the synthesis of 4-Hydroxy-3-(1-naphthyl)coumarin and its analogues reveals a variety of sophisticated chemical methodologies. These approaches range from multi-component and one-pot reactions to innovative green and stereoselective strategies, reflecting the evolution of synthetic organic chemistry toward efficiency, environmental responsibility, and precision.

Biological Activity Spectrum and Pre Clinical Investigations of 4 Hydroxy 3 1 Naphthyl Coumarin and Analogues

Antineoplastic Activity in In Vitro Models

The coumarin (B35378) scaffold, a fundamental component of many biologically active compounds, has been extensively studied for its potential as an anticancer agent. researchgate.net Derivatives of 4-hydroxycoumarin (B602359), in particular, have demonstrated significant antineoplastic properties in various in vitro models. These compounds exert their effects through multiple mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and disruption of the cell cycle.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A significant body of research highlights the ability of 4-hydroxycoumarin derivatives to inhibit the proliferation of a wide range of cancer cell lines. For instance, a series of coumarin-pyrazole hybrids displayed antiproliferative activity against HepG2, SMMC-7721, U87, and H1299 cancer cell lines. nih.gov One particular hybrid demonstrated excellent anticancer activity with IC50 values of 2.96 ± 0.25, 2.08 ± 0.32, 3.85 ± 0.41, and 5.36 ± 0.60 μM against these cell lines, respectively. nih.gov

Similarly, the coumarin benjaminin, isolated from C. inophyllum, showed cytotoxic effects against leukemia (K562), stomach (SNU-1), liver (Hep-G2), and lung (NCI-H23) cancer cells, with the strongest inhibition observed in SNU-1 cells (IC50 value of 70.42 μM). researchgate.net Furthermore, coumarin–1,2,3-triazole hybrids have been synthesized and tested against PC3, MGC803, and HepG2 cancer cell lines, with one compound showing high efficacy with IC50 values of 0.34 ± 0.04 μM, 0.13 ± 0.01 μM, and 1.74 ± 0.54 μM, respectively. nih.gov

Other notable examples include coumarin–benzothiazole hybrids, with one compound exhibiting half-maximal growth inhibition (GI50) values of 0.24 and 0.33 μM against central nervous system (SNB-75) and ovarian cancer (OVCAR-4) cell lines. nih.gov Additionally, a 1,2,3-triazole-tagged glycoside of 4-hydroxycoumarin was found to be cytotoxic against liver cancer cell lines. nih.gov Enamines derived from 3-formyl-4-hydroxycoumarin have also shown potent anti-tumor activities, with some compounds exhibiting better cytotoxic activity than the standard drug Vinblastine. nih.gov

Table 1: Inhibitory Activity of Coumarin Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values | Reference |

|---|---|---|---|

| Coumarin-pyrazole hybrid | HepG2, SMMC-7721, U87, H1299 | 2.96, 2.08, 3.85, 5.36 µM | nih.gov |

| Benjaminin | SNU-1, K562, Hep-G2, NCI-H23 | 70.42, 150.72, 109.65, 160.42 µM | researchgate.net |

| Coumarin-1,2,3-triazole hybrid | PC3, MGC803, HepG2 | 0.34, 0.13, 1.74 µM | nih.gov |

| Coumarin-benzothiazole hybrid | SNB-75, OVCAR-4 | 0.24, 0.33 µM | nih.gov |

| 3-Formyl-4-hydroxycoumarin enamine | Agrobacterium tumefaciens-induced tumors | 1.12 ± 0.02 mg/mL | nih.gov |

| 4-Hydroxy-7-methylcoumarin derivative | MCF-7 | 0.003 µM | nih.gov |

| Coumarin-chalcone derivative | MCF-7 | 9.62 µg/mL | nih.gov |

| Triphenylethylene-coumarin hybrid | MCF-7 | 3.72 µM | nih.gov |

| 4-Methyl coumarin derivative | CCRF-CEM, HOP-92, HCC-2998 | 62.71, 23.78, 34.14 x 10⁻⁵ M | mdpi.com |

Induction of Apoptosis Pathways

The induction of apoptosis is a key mechanism by which many anticancer agents eliminate malignant cells. Coumarin derivatives have been shown to effectively trigger apoptotic pathways in various cancer models.

For example, two novel synthetic coumarin derivatives, 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, were found to induce apoptosis in a mouse model of breast cancer. nih.govnih.gov This was evidenced by significant alterations in the expression levels of key apoptosis-related genes, including a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein caspase-9. nih.govnih.gov Histopathological analysis further confirmed a reduction in tumor malignancy and metastasis. nih.govnih.gov

Furanocoumarin derivatives have also been demonstrated to induce apoptosis in human leukemic cell lines (HL-60, HL-60/MX1, and HL-60/MX2). mdpi.comdntb.gov.ua Studies have shown that these compounds can activate caspases 3, 8, and 9, and regulate the expression of Bcl-2, leading to programmed cell death. mdpi.com Another study on furanocoumarins showed they induced apoptosis and cell cycle arrest in the G0/G1 phase by activating the p53 tumor suppressor gene and caspases 8 and 3. mdpi.com

Furthermore, a coumarin-indole hybrid was found to induce apoptosis in breast adenocarcinoma (MCF-7) cells through the active involvement of caspases. researchgate.net The wound healing assay indicated that this compound impaired the migration of MCF-7 cells, likely due to the downregulation of Bcl-2 and Bcl-xL proteins. researchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, coumarin derivatives can also exert their antineoplastic effects by causing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating.

A coumarin–1,2,3-triazole hybrid was found to inhibit the growth of MGC803 cells by inducing G2/M phase arrest. researchgate.netnih.gov This was accompanied by the regulation of apoptosis-related proteins. nih.gov Similarly, a natural compound, neobractatin (B1193210), was shown to cause both G1/S and G2/M arrest in synchronized cancer cells. nih.gov This effect was mediated by the regulation of E2F1 and GADD45α expression. nih.gov In vivo studies further confirmed the potential of neobractatin to reduce tumor burden. nih.gov

Furanocoumarin derivatives have been observed to cause cell cycle arrest in the G0/G1 phase in conjunction with apoptosis induction. mdpi.com This was linked to the activation of the p53 suppressor gene and caspases. mdpi.com Another coumarin derivative was found to significantly increase cell death in leukemia cancer cells, primarily through apoptosis, and also caused interference with the cell cycle kinetics of HL60 cancer cells. mdpi.com

Modulation of Tumor Multidrug Resistance

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some coumarin derivatives have shown promise in overcoming this challenge.

Furanocoumarin derivatives have been studied for their ability to induce apoptosis in human leukemic cells that exhibit phenotypes of resistance. mdpi.comdntb.gov.ua This suggests that these compounds may be able to bypass or overcome the mechanisms of MDR.

Furthermore, the transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated by multidrug resistance-associated proteins (MRP) 3 and 4. nih.gov This finding is significant because it suggests a potential interaction between coumarin metabolites and the cellular machinery responsible for drug efflux, a key component of MDR. Understanding this interaction could lead to the development of strategies to modulate MDR in cancer cells.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Coumarin and its derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects. nih.gov This has made them attractive candidates for the development of new antimicrobial agents, especially in an era of increasing drug resistance. nih.gov

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of coumarin derivatives. Synthesized derivatives of 4-hydroxycoumarin have shown activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net One study found that 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) exhibited strong activity against S. aureus. nih.gov

Other research has shown that 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin has better antibacterial activity than 3-acetylcoumarin (B160212) against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net Furthermore, certain coumarin derivatives with CF3 and OH substituents have demonstrated enhanced antibacterial activity against various food-poisoning bacteria. mdpi.com The mechanism of action for some coumarin derivatives involves damaging the cell membrane. mdpi.com

Table 2: Antibacterial Activity of Coumarin Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | S. aureus, B. subtilis | Inhibition zone of 34.5 mm and 24 mm, respectively | nih.gov |

| 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin | E. coli, S. aureus | Better activity than 3-acetylcoumarin | researchgate.net |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | MIC of 1.5 mM | mdpi.com |

| 7-hydroxy-4-trifluoromethylcoumarin | E. faecium | MIC of 1.7 mM | mdpi.com |

| Dicoumarol | L. monocytogenes | MIC of 1.2 mM | mdpi.com |

Antifungal Activity

Coumarins have also been recognized for their antifungal properties. researchgate.net Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown significant activity against selected fungi. nih.gov

Studies have shown that coumarin itself can inhibit the growth of Candida albicans in a dose-dependent manner and induce apoptosis-like cell death in the fungus. nih.gov The antifungal activity of coumarins is often linked to the α,β-unsaturated carbonyl system in their core structure. hu.edu.jo Osthenol, a prenylated coumarin, has demonstrated notable antifungal activity against Fusarium solani, Candida albicans, and Aspergillus fumigatus. researchgate.net

Table 3: Antifungal Activity of Coumarin Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Coumarin | C. albicans | MIC of 2.0 mg/mL | nih.gov |

| Osthenol | F. solani, C. albicans, A. fumigatus | MIC of 125 µg/ml, 250 µg/ml, and 250 µg/ml, respectively | researchgate.net |

| Bergaptene | C. albicans | MIC of 250 µg/ml | researchgate.net |

| 7-O-Acetylcoumarin | C. albicans, F. solani | MIC of 250 µg/ml | researchgate.net |

Antiviral Activity

The antiviral potential of coumarins has been investigated against a range of viruses, including HIV, influenza, and dengue virus. nih.gov Various classes of coumarin derivatives have shown pharmacological effects against HIV by inhibiting key viral enzymes like protease, integrase, and reverse transcriptase. nih.gov

Specifically, 4-hydroxycoumarin analogues have been explored as alternatives to peptidomimetic HIV protease inhibitors. nih.gov A coumarin–monoterpene conjugate, agent K-142, has demonstrated high activity against both serotypes A and B of the Respiratory Syncytial Virus (RSV) with an IC50 of 5 µM. mdpi.com Molecular docking studies suggest that this compound may target the RSV F-protein. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 4-hydroxycoumarin have been extensively evaluated for their potential to combat bacterial infections, showing notable efficacy against both Gram-positive and Gram-negative pathogens.

Biscoumarins, a class of 4-hydroxycoumarin derivatives, have demonstrated potent activity against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net One specific biscoumarin compound exhibited minimum inhibitory concentration (MIC) values of 4–8 μg/mL and was effective in a mouse model of MRSA infection. researchgate.net Other studies have synthesized novel 4-hydroxycoumarin derivatives that show favorable antibacterial activity against S. aureus, with zones of inhibition recorded at 26.0 ± 0.56 mm and 26.5 ± 0.84 mm for some of the most active compounds. scielo.br Research on dimer and tetramer derivatives of 4-hydroxycoumarin also revealed significant growth inhibition of Gram-positive bacteria, including Bacillus subtilis and S. aureus, with one compound producing a 34.5 mm zone of inhibition against S. aureus. nih.gov

The antibacterial action of these compounds is not limited to Gram-positive bacteria. Certain 4-hydroxycoumarin derivatives have been found to be active against the Gram-negative strain Salmonella typhimurium, with zones of inhibition measured at 19.5 ± 0.59 mm and 19.5 ± 0.32 mm. scielo.br However, efficacy can be strain-dependent, as some studies report that newly synthesized derivatives were inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov In contrast, other research has shown that some 4-aminocoumarin (B1268506) derivatives possess inhibitory potential against E. coli and P. aeruginosa. The introduction of specific chemical groups, such as chloro, methoxy (B1213986), nitro, and sulfonamide moieties at the para position of a phenyl ring, has been shown to confer excellent activity against a range of bacterial strains.

Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

| Derivative Class/Compound | Bacterial Strain | Activity Measurement | Result | Citation |

| Biscoumarin | Staphylococcus aureus (MRSA) | MIC | 4-8 µg/mL | researchgate.net |

| 4-Hydroxycoumarin derivative | Staphylococcus aureus | Zone of Inhibition | 26.5 ± 0.84 mm | scielo.br |

| 4-Hydroxycoumarin derivative | Salmonella typhimurium | Zone of Inhibition | 19.5 ± 0.59 mm | scielo.br |

| Dimer derivative | Staphylococcus aureus | Zone of Inhibition | 34.5 mm | nih.gov |

| Dimer derivative | Bacillus subtilis | Zone of Inhibition | 24 mm | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, 4-hydroxycoumarin and its analogues have been investigated for their ability to inhibit the growth of pathogenic fungi. Studies have demonstrated that these compounds can be effective against various fungal species, including Candida albicans and Aspergillus species.

Coumarin itself has been shown to induce apoptosis in C. albicans, a mechanism involving the externalization of phosphatidylserine, DNA fragmentation, and nuclear condensation. mdpi.com This apoptotic effect is linked to an increase in intracellular reactive oxygen species (ROS) and alterations in mitochondrial function. mdpi.com Derivatives of 4-hydroxycoumarin have also shown promise. For example, a newly synthesized 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) demonstrated strong inhibition against Aspergillus niger and Candida albicans. nih.gov

However, the antifungal activity can be variable. Some dimer and tetramer derivatives of 4-hydroxycoumarin that were potent against bacteria showed much weaker activity against Candida. nih.gov The structural characteristics of the derivatives play a significant role in their antifungal potency. Research indicates that substitutions at the C3 position of the coumarin ring can significantly increase fungal inhibition. nih.gov Specifically, compounds with a 3-acetyl or 3-ethyl carboxylate group showed a marked enhancement in their ability to inhibit the radial growth of the postharvest pathogen Lasiodiplodia spp. nih.gov

Table 2: Antifungal Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result | Citation |

| Coumarin | Candida albicans | Mechanism | Induces apoptosis | mdpi.com |

| ATMC Derivative | Aspergillus niger | Inhibition | Strong | nih.gov |

| ATMC Derivative | Candida albicans | Inhibition | Strong | nih.gov |

| Dimer/Tetramer Derivatives | Candida | Inhibition | Weak | nih.gov |

| 3-acetyl/3-ethyl carboxylate Derivatives | Lasiodiplodia spp. | Growth Inhibition | ~2.5-fold increase | nih.gov |

Antiviral Effects (e.g., SARS-CoV-2, HIV)

The broad biological activity of coumarins extends to antiviral properties, with various derivatives being explored as potential inhibitors of viruses such as Human Immunodeficiency Virus (HIV) and SARS-CoV-2.

In the context of HIV, 4-hydroxycoumarin analogues have been identified as a promising class of non-peptidic HIV protease inhibitors. nih.gov The anticoagulant phenprocoumon, a 4-hydroxycoumarin derivative, was found to be a novel lead with weak HIV protease inhibitory activity (Ki = 1 μM). nih.gov Structure-based design has led to the development of 4-hydroxycoumarin derivatives with improved binding affinity to the HIV protease enzyme. nih.gov Furthermore, some 4-phenylcoumarins have been reported as potent inhibitors of HIV transcription, acting through the interference of NF-κB and Tat functions. nih.govresearchgate.net

Regarding SARS-CoV-2, the research focus has been broader, encompassing the wider coumarin class rather than specifically 4-hydroxycoumarin derivatives. Molecular docking studies have investigated natural coumarins for their potential to inhibit key viral proteins, such as the main protease (Mpro). mdpi.com While these computational studies suggest that coumarins could be promising candidates for developing anti-SARS-CoV-2 agents, specific pre-clinical data on the antiviral efficacy of 4-Hydroxy-3-(1-naphthyl)coumarin or its close analogues against SARS-CoV-2 remains limited in the available literature.

Antioxidant and Free Radical Scavenging Capabilities

The antioxidant properties of 4-hydroxycoumarin derivatives are a significant area of research, primarily attributed to their phenolic-like structure. nih.gov These compounds can act as potent free radical scavengers and metal chelators, which helps in mitigating oxidative stress implicated in numerous diseases. nih.govresearchgate.net The 4-hydroxy group is considered crucial for this activity, acting as a potent element in reducing chain reaction processes, while substituents at the C-3 position can further modulate this potential. nih.gov

The ability of 4-hydroxycoumarin analogues to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. researchgate.netnih.gov

The DPPH assay is based on the reduction of the stable, colored DPPH radical by a hydrogen-donating antioxidant. researchgate.netnih.gov The interaction involves the transfer of a hydrogen atom or an electron from the antioxidant molecule to the DPPH radical, which results in the formation of the stable, non-radical hydrazine (B178648) derivative and a color change from purple to yellow. nih.gov The degree of discoloration is proportional to the scavenging activity of the compound. nih.gov Studies on various 3-substituted-4-hydroxycoumarins demonstrate a dose-dependent radical scavenging activity in the DPPH system. researchgate.net For instance, the combination of a 4-hydroxycoumarin core with a 3-acyl-hydrazone group has been shown to produce potent inhibitors of lipid peroxidation. nih.gov

The ABTS assay operates on a similar principle. The ABTS radical cation (ABTS•+) is generated through the oxidation of ABTS with potassium persulfate. nih.gov In the presence of a hydrogen-donating antioxidant, the blue-colored ABTS•+ is reduced and decolorized. nih.gov This reduction in absorbance is measured to quantify the scavenging capacity. nih.gov

The primary mechanism for this radical scavenging is Hydrogen Atom Transfer (HAT), where the phenolic 4-hydroxyl group of the coumarin derivative donates its hydrogen atom to the free radical, thus neutralizing it. nih.govnih.gov Density Functional Theory (DFT) studies show that the 4-hydroxyl group is highly enolized, facilitating the release of the hydrogen atom to an available free radical. nih.gov Other proposed mechanisms include Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Table 1: Antioxidant and Radical Scavenging Activity of Selected Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound/Extract | Assay | Activity (IC50 µg/mL) | Source |

|---|---|---|---|

| Methanol Extract (V. amygdalina) | DPPH | 94.92 | nih.gov |

| Ethanol Extract (V. amygdalina) | DPPH | 94.83 | nih.gov |

| Aqueous Extract (V. amygdalina) | DPPH | 111.4 | nih.gov |

| Methanol Extract (V. amygdalina) | ABTS | 179.8 | nih.gov |

| Ethanol Extract (V. amygdalina) | ABTS | 256.9 | nih.gov |

| Aqueous Extract (V. amygdalina) | ABTS | 334.3 | nih.gov |

| 2-oxo-chromene-7-oxymethylene acetohydrazide derivative (4c) | DPPH | 57.14% inhibition at 0.05 mg | nih.govrsc.orgresearchgate.net |

In addition to direct radical scavenging, 4-hydroxycoumarin derivatives exhibit antioxidant activity through metal chelation. nih.gov Certain pathological conditions are associated with the accumulation of metal ions, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, particularly transition metals like iron (Fe³⁺), these compounds can prevent the generation of highly reactive hydroxyl radicals.

The structural features of 4-hydroxycoumarins, specifically the C-3 scaffolds and the 4-hydroxy group, make them effective metal chelators. nih.gov Some 3-acylhydrazono-4-hydroxycoumarins, which are potent inhibitors of the enzyme lipoxygenase (LOX), are believed to exert their effect by coordinating with the catalytically crucial Fe³⁺ ion at the enzyme's active site. nih.gov This suggests that their mechanism of action is related to their ability to act as excellent ligands for Fe³⁺, effectively sequestering the ion and rendering it inactive in radical-generating pathways. nih.gov

Enzyme Inhibition Profile

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, allowing for modifications that can tune its selectivity and potency against different enzymatic targets. nih.govmdpi.com

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for Alzheimer's disease. nih.gov Coumarin derivatives have been extensively studied as cholinesterase inhibitors. nih.govnih.gov

Specifically, carbamate (B1207046) derivatives of coumarin have shown promise. A study on new coumarin derivatives included a compound featuring a naphthyl group (compound 4), which was evaluated for its interaction with human AChE and BuChE. nih.gov Docking studies revealed that the naphthyl group of this compound fits well into the acyl chain binding pocket of BuChE, a pocket defined by the amino acid residues L286 and V288. nih.gov This specific interaction contributes to its inhibitory activity. The same study noted that compound 4, bearing the aromatic naphthyl group, was the most promising inhibitor in the series, with potency in the low micromolar range against cholinesterases. nih.gov The coumarin moiety itself typically orients towards the entrance of the enzyme's gorge, establishing stabilizing polar contacts. nih.gov

Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. sdiarticle5.comnih.gov α-Amylase breaks down complex carbohydrates into oligosaccharides, which are then further broken down into glucose by α-glucosidase for absorption. nih.gov Inhibition of these enzymes delays carbohydrate digestion and reduces the rate of glucose absorption. sdiarticle5.com

Coumarin compounds isolated from various natural sources have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.gov For example, coumarins extracted from the flowers of Edgeworthia gardneri were found to inhibit both enzymes. nih.gov One specific compound from this source displayed potent inhibition of both α-amylase and α-glucosidase with IC50 values of 90 and 86 μg/mL, respectively. nih.gov Another coumarin derivative was found to be a noncompetitive inhibitor of α-glucosidase, with an IC50 value of 18.7 μg/mL. nih.gov Furthermore, at least two coumarins from Angelica decursiva, including a 4-hydroxy derivative, have also shown α-glucosidase enzyme inhibition. researchgate.net

Table 2: α-Amylase and α-Glucosidase Inhibition by Selected Coumarin Derivatives This table is interactive. You can sort and filter the data.

| Compound | Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Coumarin Compound 4 (E. gardneri) | α-Amylase | 90 µg/mL | nih.gov |

| Coumarin Compound 4 (E. gardneri) | α-Glucosidase | 86 µg/mL | nih.gov |

| Coumarin Compound 3 (E. gardneri) | α-Glucosidase | 18.7 µg/mL | nih.gov |

| Coumarin Hydrazone 3f | α-Amylase | 49.70 µg/mL | researchgate.net |

| Coumarin Hydrazone 3i | α-Amylase | 48.80 µg/mL | researchgate.net |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical targets in the treatment of neurodegenerative disorders and depression. nih.gov Selective inhibition of MAO-B is particularly relevant for Parkinson's disease. mdpi.comscienceopen.com The coumarin scaffold has proven to be an ideal framework for developing MAO inhibitors. scienceopen.comscienceopen.com

Research into the structure-activity relationships of coumarin derivatives has shown that substitution at the C-3 position significantly influences MAO inhibitory activity. scienceopen.com Specifically, a 3-phenyl substitution on the coumarin ring has been found to enhance MAO-B inhibition. scienceopen.comscienceopen.com

A comparative study of 3-phenylcoumarins and their 4-hydroxylated analogues revealed crucial insights. It was found that 6-chloro-3-phenylcoumarins that were unsubstituted at the 4-position were more active as MAO-B inhibitors than the corresponding 4-hydroxycoumarins. nih.gov This suggests that for MAO-B inhibition, the absence of the 4-hydroxy group is preferable in this particular series of analogues. One of the most active compounds identified in this study was 6-chloro-3-(3'-methoxyphenyl)coumarin, which exhibited an exceptionally low IC50 value of 0.001 μM for MAO-B. nih.gov Most of the tested 3-phenylcoumarin (B1362560) derivatives acted preferentially on MAO-B, with IC50 values ranging from the micromolar to the nanomolar level. nih.gov

Table 3: MAO-B Inhibition by Selected 3-Phenylcoumarin Analogues This table is interactive. You can sort and filter the data.

| Compound | Target | Activity (IC50 µM) | Source |

|---|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | nih.gov |

| Chalcocoumarin (ChC4) | MAO-B | 0.76 | mdpi.com |

| 3-phenyl coumarin (22d) | MAO-B | Ki = 0.19 | scienceopen.com |

Carbonic Anhydrase Inhibition

Coumarins represent a relatively new class of carbonic anhydrase (CA) inhibitors with a unique mechanism of action. nih.gov They act as "prodrug inhibitors," where the lactone ring of the coumarin molecule is hydrolyzed by the esterase activity of the CA enzyme. This process forms 2-hydroxy-cinnamic acids, which are the actual inhibitory molecules. These resulting acids bind to a specific region at the entrance of the enzyme's active site. This binding site is distinct from that of other inhibitor classes and is characterized by a high degree of amino acid residue variability among different mammalian CA isoforms, which contributes to the isoform-selective nature of coumarin inhibitors. nih.govunipi.it

The inhibition mechanism involves the coumarin derivative binding to the catalytic site of human carbonic anhydrases (hCAs), leading to the hydrolysis of the coumarin's lactone ring. unipi.itmdpi.com This results in the formation of the corresponding 2-hydroxy-cinnamic acid derivative, which remains bound to the enzyme and acts as the true inhibitor. unipi.itmdpi.com X-ray crystallography studies have confirmed that it is the hydrolyzed 2-hydroxy-cinnamic acid, not the original coumarin, that is present in the enzyme-inhibitor complex. nih.gov

Several studies have focused on designing and synthesizing coumarin derivatives as selective inhibitors of tumor-associated CA isoforms, particularly CA IX and CA XII. tandfonline.comnih.govtandfonline.com These isoforms are involved in regulating pH in hypoxic tumors, and their inhibition is a promising strategy for anticancer therapy. nih.govtandfonline.com For instance, a series of 3-substituted coumarin derivatives were synthesized and evaluated for their inhibitory activity against various CA isoforms. nih.gov Among them, a tertiary sulphonamide derivative, 6c , demonstrated selective inhibition against CA IX with an IC₅₀ of 4.1 µM. nih.gov Similarly, carbothioamides 7c and 7b , and an oxime ether derivative, 20a , showed good inhibition against both CA IX and CA XII. nih.gov

The selectivity of coumarin derivatives for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a significant advantage. unipi.ittandfonline.comnih.gov Many synthesized coumarin analogues, including 7-hydroxycoumarin-3-carboxamides and other 3-substituted 7-hydroxycoumarin derivatives, have shown no inhibitory activity against hCA I and II, even at higher concentrations. nih.govsci-hub.se This selectivity is attributed to the unique binding mode of the hydrolyzed coumarin at the entrance of the active site, a region that differs significantly between the various isoforms. nih.govunipi.it

Interactive Data Table: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) or IC₅₀ | Selectivity |

| 6c (tertiary sulphonamide derivative) | CA IX | IC₅₀ = 4.1 µM nih.gov | Selective for CA IX nih.gov |

| 7b (carbothioamide) | CA IX and CA XII | Good inhibition nih.gov | --- |

| 7c (carbothioamide) | CA IX and CA XII | Good inhibition nih.gov | --- |

| 20a (oxime ether derivative) | CA IX and CA XII | Good inhibition nih.gov | --- |

| 4m (7-hydroxycoumarin-3-carboxamide) | CA IX and CA XII | Kᵢ = 0.2 µM sci-hub.se | Selective for CA IX and XII over CA I and II sci-hub.se |

| Coumarin-linked 1,2,3-triazoles (5d) | CA IX | Kᵢ = 32.7 nM nih.gov | Selective for CA IX nih.gov |

| Coumarin-linked to thiazolidinone (6i) | CA IX | Kᵢ = 61.5 nM nih.gov | Selective for CA IX nih.gov |

| Coumarin-linked 1,2,3-triazoles (5i) | CA XII | Kᵢ = 84.2 nM nih.gov | Selective for CA XII nih.gov |

Kinase Inhibition (e.g., CDK9, JAK1, CDK2)

Coumarin derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Specific inhibition of CDK9 is a promising anticancer strategy. nih.govmedchemexpress.com A coumarin derivative, 30i , was discovered as a potent and highly selective CDK9 inhibitor, showing over 8,300-fold selectivity over CDK7. nih.govresearchgate.net The coumarin moiety of this compound was found to be critical for its selectivity by occupying a flexible region in the CDK9 hinge/αD region, which is sterically hindered in other CDKs. nih.govresearchgate.net Compound 30i demonstrated excellent antiproliferative activity in cellular assays. nih.gov Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships of coumarin compounds as CDK9 inhibitors and to design novel, more effective inhibitors. nih.goveurekaselect.com

Janus Kinase (JAK) Inhibition: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3) are involved in cytokine signaling pathways that can contribute to cancer cell growth. scispace.com Theoretical modeling studies have evaluated coumarin derivatives as potential JAK3 inhibitors. These studies compared the interaction of coumarin derivatives with the JAK3 protein surface to that of known inhibitors like tofacitinib (B832) and decernotinib. scispace.com The results indicated that several coumarin derivatives could be promising candidates for JAK3 inhibition. scispace.com Tofacitinib itself is a known inhibitor of JAK1 and JAK3. nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Overexpression of CDK2 is observed in several types of cancer. nih.gov Novel coumarin-thiazole hybrids have been designed and synthesized as potential CDK2 inhibitors. nih.gov The design rationale was based on the thiazole (B1198619) or its open-form thioamide forming hydrogen bonds with the ATP binding site of CDK2, while the coumarin moiety engages in hydrophobic interactions. nih.gov A hydroxycoumarin-thiazole derivative, 6c , showed significant inhibitory activity against HepG2 and HCT116 cancer cell lines with IC₅₀ values of 2.6 and 3.5 μM, respectively. nih.gov

Bacterial DNA Gyrase Inhibition

Coumarin-based compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a key target for antibiotics. nih.gov The coumarin class of antibiotics, including novobiocin (B609625) and chlorobiocin, function by binding to the B subunit of DNA gyrase and inhibiting its ATPase activity, which is necessary for DNA supercoiling. nih.govnih.gov

The binding site for these coumarin drugs is located in the N-terminal portion of the GyrB protein. nih.gov X-ray crystallography studies of the 24 kDa N-terminal fragment of E. coli DNA gyrase B protein in complex with novobiocin have provided detailed insights into the nature of this interaction. nih.govembopress.org

More recent research has focused on synthesizing new coumarin derivatives with enhanced antibacterial potency. rsc.org Schiff's/Mannich based coumarin derivatives have been designed and evaluated as potential inhibitors of bacterial DNA gyrase. In vitro and in silico studies have shown that some of these derivatives, such as 5d and 5f , effectively inhibit both bacterial DNA gyrase and biofilm formation in drug-resistant pathogens. rsc.org

Human Leucocyte Elastase (HLE) and Kallikrein Inhibition

Information specifically on the inhibition of Human Leucocyte Elastase (HLE) and Kallikrein by this compound was not found in the provided search results.

Neuroprotective Effects

Coumarin and its derivatives have demonstrated significant potential as neuroprotective agents, acting through various mechanisms to mitigate the complex pathophysiology of neurodegenerative diseases. nih.govorscience.ruresearchgate.net These diseases are often characterized by protein aggregation, oxidative stress, and neuroinflammation. nih.govorscience.ru

One of the key neuroprotective mechanisms of coumarin derivatives involves the activation of the Tropomyosin receptor kinase B (TrkB)-cAMP response element-binding protein (CREB)-brain-derived neurotrophic factor (BDNF) signaling pathway. nih.govmdpi.com This pathway is crucial for neuronal survival and is often impaired in tauopathies like Alzheimer's disease. A coumarin derivative, LM-031 , and its analogues have been shown to improve BDNF signaling and provide neuroprotection in neuronal cells expressing a pro-aggregatory tau mutant. nih.govmdpi.com These compounds were also found to reduce caspase activity, which is linked to apoptosis and axonal degeneration. mdpi.com

The neuroprotective effects of coumarins are also attributed to their antioxidant and anti-inflammatory properties. researchgate.net They can scavenge free radicals, thereby reducing oxidative stress, and modulate neuroinflammation. researchgate.net The oxaheterocyclic loop of the coumarin structure allows it to bind to a wide array of proteins, making it a promising scaffold for developing multi-target agents for neurodegenerative diseases. nih.govorscience.ru

Other Pharmacological Activities

Anti-arthritis

Coumarin derivatives have shown promise in the treatment of rheumatoid arthritis (RA), a chronic inflammatory autoimmune disease. nih.govtandfonline.com The anti-inflammatory properties of coumarins are central to their potential therapeutic effects in arthritis. nih.govacs.org

Research has focused on synthesizing novel coumarin derivatives to act as anti-inflammatory drugs for RA. nih.govtandfonline.com A series of 3-(4-aminophenyl)coumarins were synthesized, and one compound, 5e , was found to have the strongest inhibitory activity on the proliferation of fibroblast-like synoviocytes, which play a key role in the pathology of RA. nih.govtandfonline.com This compound also inhibited the production of RA-related pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α by inhibiting the activation of the NF-κB and MAPKs signaling pathways. nih.govtandfonline.com

The anti-inflammatory mechanism of coumarins also involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are responsible for producing inflammatory mediators. nih.govaimspress.com Furthermore, some coumarin derivatives have been found to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov The introduction of an electron-rich hydrophobic group at the 3-position of the coumarin nucleus has been suggested to enhance its anti-inflammatory activity. nih.gov

Anti-pyretic

The potential of coumarin derivatives to reduce fever, known as anti-pyretic activity, is an area of significant scientific interest. This property is often associated with the anti-inflammatory effects of these compounds, primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923)—key mediators of both inflammation and fever. mdpi.com While direct pre-clinical investigations into the anti-pyretic effects of this compound are not extensively documented in publicly available research, the broader class of 4-hydroxycoumarin derivatives has been recognized for its potential pharmacological effects, including anti-pyretic properties. nih.gov

Research into various analogues of 4-hydroxycoumarin has provided insights into their anti-inflammatory and, by extension, potential anti-pyretic activities. The evaluation of these compounds often involves models such as carrageenan-induced paw edema in rats, a standard method for assessing anti-inflammatory efficacy. A reduction in edema in such models is indicative of the compound's ability to counteract the inflammatory processes that are also involved in the febrile response.

For instance, a number of coumarin Mannich bases have been synthesized and evaluated for their anti-inflammatory activities. nih.gov Similarly, various pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have been prepared and tested for their ability to inhibit inflammation. mdpi.comnih.gov The anti-inflammatory effects of coumarins are attributed to their capacity to inhibit the biosynthesis of prostaglandins and the activity of lipoxygenase and cyclooxygenase enzymes. dovepress.com

Studies on 4-hydroxycoumarin itself have demonstrated its ability to reduce paw edema in animal models, pointing to its anti-inflammatory potential. nih.gov This effect is linked to the modulation of cytokines, which are signaling molecules involved in both inflammation and fever. nih.gov The structural diversity of coumarin derivatives allows for a wide range of biological activities, and structure-activity relationship (SAR) studies are crucial in identifying the specific chemical features that enhance their therapeutic effects. nih.govnih.gov

The following table summarizes the anti-inflammatory activity of selected 4-hydroxycoumarin analogues, which serves as an indicator of their potential anti-pyretic efficacy.

| Compound Name/Type | Test Model | Key Findings |

| 4-hydroxycoumarin | Carrageenan-induced paw edema in rats | Significant reduction in paw edema, indicating anti-inflammatory effects. nih.gov |

| Coumarin Mannich bases | Carrageenan-induced paw edema in rats | The tested derivatives inhibited carrageenan-induced hind paw edema. nih.gov |

| Pyranocoumarin derivatives | Formaldehyde-induced rat paw edema | Showed significant inhibition of edema. mdpi.comnih.gov |

| Coumarin-sulfonamide derivatives | Formaldehyde-induced rat paw edema | Demonstrated significant inhibition of edema. mdpi.comnih.gov |

It is important to note that while anti-inflammatory activity is a strong predictor of anti-pyretic potential, direct studies on fever models are necessary to confirm this effect for specific compounds like this compound and its analogues.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 1 Naphthyl Coumarin Derivatives

Impact of Substitution at Position 3 on Biological Activities

The substituent at the 3-position of the 4-hydroxycoumarin (B602359) scaffold plays a pivotal role in determining the type and potency of its biological activity.

Role of Aryl/Naphthyl Moiety

The presence of an aryl or naphthyl group at the 3-position is a critical determinant of the biological profile of 4-hydroxycoumarin derivatives. For antioxidant activity, the introduction of an aryl substituent at this position is considered essential. researchgate.net Studies have shown that 3-aryl-4-hydroxycoumarin derivatives exhibit enhanced antioxidant properties compared to the unsubstituted 4-hydroxycoumarin. researchgate.netnih.gov This enhancement is attributed to the electronic and steric characteristics of the aryl group. researchgate.net Electron-donating groups on the 3-phenyl ring, such as methyl, methoxy (B1213986), and hydroxyl groups, generally increase antioxidant activity. researchgate.net For instance, a 3-(p-methoxyphenyl)-4-hydroxycoumarin was found to be significantly more active than 4-hydroxycoumarin in a DPPH antioxidant assay. researchgate.net

The anti-inflammatory activity of coumarin (B35378) derivatives is also linked to the presence of an aromatic group at the 3-position, either directly fused or connected through an amide linkage. researchgate.net In the context of anticancer activity, 3-arylcoumarins have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. nih.gov For example, a 3-aryl-4-hydroxycoumarin derivative with a meta-hydroxyl group on the 3-aryl ring showed greater anti-proliferative activity in MCF-7 cells than the parent coumarin. nih.gov

The nature of the aryl group, whether it is a simple phenyl or a more extended naphthyl system, can further modulate the activity. While direct comparisons of the biological activities of 3-phenyl versus 3-naphthyl-4-hydroxycoumarin derivatives are not extensively detailed in the provided search results, the general principles of SAR suggest that the larger, more lipophilic naphthyl group could influence properties like binding to target proteins and membrane permeability, thereby altering the biological response.

Influence of Alkyl Chain Length and Substituents

The introduction of alkyl chains at position 3 of the 4-hydroxycoumarin ring also significantly impacts biological activity. The length and substitution of these alkyl chains are crucial factors. Research on other heterocyclic systems has demonstrated a clear relationship between alkyl chain length and antibacterial efficacy. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, shorter chains (less than five carbons) were inactive. chemrxiv.org This suggests an optimal lipophilicity for membrane interaction and disruption.

Similarly, for 3-acyl-4-hydroxycoumarins, the biological activity has been reported to evolve with the length of the acyl carbon chain. sciepub.comsciepub.com Short-chain acyl groups were associated with high ovicidal rates, while longer chains led to decreased activity. sciepub.comsciepub.com However, 3-acyl-4-hydroxycoumarins with a long chain (ten carbons) and a terminal ethylene (B1197577) bond showed high antibacterial activity. sciepub.comsciepub.com

Substituents on the alkyl chain can further modify the activity. The presence of functional groups can alter the electronic properties, polarity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

Influence of Substitution Patterns on the Aromatic Ring (Positions other than 3 and 4)

For antibacterial activity, the position of substituents on the 3-arylcoumarin scaffold is critical. researchgate.net For instance, in a study of nitro-substituted 3-arylcoumarins, the presence of a nitro group at the 6-position of the coumarin moiety was found to be more beneficial for activity against S. aureus than its presence on the 3-aryl ring alone. researchgate.net Furthermore, the introduction of chlorine as a substituent has been shown to contribute to antimicrobial activity. nih.gov

In the context of anticoagulant activity, a chlorine atom at the para-position of the aromatic ring in certain 4-hydroxycoumarin derivatives resulted in potent activity compared to nitro or other halogen substituents at the same position. mdpi.comnih.gov Specifically, 6-bromo-4-hydroxycoumarin (B1524920) derivatives have shown significant anticoagulant effects. nih.gov

The potency of coumarins can be modified by the presence of small substituents like hydroxy, alkoxy, or carbonyl groups at various positions on the coumarin moiety. researchgate.net For example, nitration of inactive 4-, 6-, and 7-hydroxycoumarins resulted in derivatives with increased antifungal activity, with the 7-nitro derivative being the most potent. mdpi.com

Importance of the 4-Hydroxyl Group for Activity

The 4-hydroxyl group is a crucial functional group for the biological activity of many coumarin derivatives. Its presence is often essential for the molecule's ability to interact with biological targets.

For antioxidant activity, the phenolic hydroxyl group is considered important. researchgate.netpjmhsonline.com Chemical modification of this group, for instance by converting it into a less hydrophilic moiety, has been shown to significantly decrease the antiradical activity of natural coumarins. pjmhsonline.com The vinyl OH group of 4-hydroxycoumarin is a key contributor to its antioxidant properties. researchgate.net

In the context of anticoagulant activity, the 4-hydroxycoumarin moiety is a key structural feature of vitamin K antagonists like warfarin (B611796). taylorandfrancis.com These compounds inhibit the enzyme vitamin K epoxide reductase, and the 4-hydroxyl group is believed to be involved in the binding to the enzyme's active site. nih.gov Hydrogen bonding involving this group can have a major effect on enzyme site binding. nih.gov

The 4-hydroxyl group also contributes to the tautomerism of 4-hydroxycoumarin, which exists in equilibrium with its keto forms (2,4-chromandione and 2-hydroxy-4-chromenone). sciepub.comsciepub.com This tautomeric equilibrium can influence the molecule's reactivity and its ability to interact with different biological targets.

Conformational and Stereochemical Factors

The three-dimensional structure, including conformation and stereochemistry, of 4-hydroxycoumarin derivatives can significantly influence their biological activity. The coumarin system is nearly planar, and the orientation of substituents can affect molecular association and interaction with biological macromolecules. researchgate.net

For some second-generation anticoagulant rodenticides, which are 4-hydroxycoumarin derivatives, the stereochemistry of the molecule is critical for activity. For example, the synthesis of difenacoum (B607115) and brodifacoum often results in a mixture of cis and trans isomers, and highly stereo- and enantio-selective syntheses have been developed to obtain the more active isomers. nih.govresearchgate.net

Computational studies, such as quantum-chemical conformational analysis, can predict the most stable conformers of coumarin derivatives. researchgate.net These studies have shown that for some derivatives, the lowest energy rotamers in the gas phase are retained in the solid state, indicating that intermolecular forces are not strong enough to induce conformational changes. researchgate.net The way molecules pack in a crystal lattice, including π-π stacking of the benzopyran systems, is a characteristic feature that depends on the substituents. researchgate.net

Pharmacophore Identification for Specific Biological Actions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore for a specific biological action of 4-hydroxycoumarin derivatives is crucial for the design of new, more potent, and selective compounds.

For acetylcholinesterase (AChE) inhibition, a potential therapeutic strategy for Alzheimer's disease, a pharmacophore model for 4-hydroxycoumarin derivatives has been proposed. Docking studies of a potent inhibitor indicated that a π-cation interaction between a benzylpiperidine moiety and a phenylalanine residue (Phe330) is important for ligand recognition. nih.gov Furthermore, a π-π interaction between the coumarin moiety and a tryptophan residue (Trp279) in the peripheral anionic site of the enzyme could stabilize the ligand-enzyme complex, leading to more potent inhibition. nih.gov

For TNF-α inhibition, a key target in inflammatory diseases, a novel series of coumarin-based inhibitors has been developed. nih.gov By preparing various derivatives around the coumarin core, researchers aimed to optimize the in vitro inhibitory activity. nih.gov This process of systematically modifying the structure and evaluating the activity helps in defining the key structural features required for potent TNF-α inhibition.

Molecular Mechanisms of Action of 4 Hydroxy 3 1 Naphthyl Coumarin

Cellular and Subcellular Targets

The biological activities of coumarin (B35378) derivatives are diverse, stemming from their interactions with multiple cellular and subcellular targets. These interactions can lead to the modulation of various physiological and pathological processes.

Coumarin derivatives have been shown to interact with and inhibit a variety of enzymes, which is a key aspect of their therapeutic potential. While direct enzymatic inhibition data for 4-Hydroxy-3-(1-naphthyl)coumarin is not extensively detailed in current literature, studies on related 3-substituted 4-hydroxycoumarins provide significant insights into its probable targets.

One area of investigation for 4-hydroxycoumarin (B602359) derivatives has been their potential as inhibitors of viral enzymes. For instance, some novel 4-hydroxycoumarin derivatives have been synthesized and evaluated for their ability to inhibit the HIV-1 protease, an essential enzyme for viral replication. researchgate.netarabjchem.org Molecular docking studies of these derivatives have indicated that functional groups such as the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups are crucial for forming hydrogen bonds and interacting with the active site of the HIV-1 protease. researchgate.netarabjchem.org

Furthermore, other research has focused on the antibacterial potential of 4-hydroxycoumarin derivatives by targeting bacterial enzymes. Molecular docking studies have shown that these compounds can exhibit good binding energies against the 24-kDa DNA gyrase B fragment from E. coli, suggesting a potential mechanism for their antimicrobial effects.

In the context of cancer therapy, some 4-hydroxycoumarin derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme that is a prognostic factor in several cancers. acs.org Additionally, 3-substituted-4-hydroxycoumarin derivatives have been designed and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing high affinity and selectivity for CDK1B. A series of 3-aryl-4-hydroxycoumarin derivatives were also synthesized and evaluated as inhibitors of monoamine oxidase (MAO), with some showing selectivity for the MAO-B isoform.

The following table summarizes the enzymatic inhibition activities of various 4-hydroxycoumarin derivatives, providing a basis for the potential enzymatic targets of this compound.

| Derivative Class | Target Enzyme | Observed Effect |

| Novel 4-hydroxycoumarin derivatives | HIV-1 Protease | Inhibition of virus infectivity. researchgate.net |

| 4-hydroxycoumarin derivatives | E. coli DNA Gyrase B | Potential antimicrobial activity. |

| 4-hydroxycoumarin-neurotransmitter derivatives | Carbonic Anhydrase | Potential antitumor activity. acs.org |

| 3-substituted-4-hydroxycoumarin derivatives | Cyclin-Dependent Kinase 1B (CDK1B) | Potent anticancer activity. |

| 3-aryl-4-hydroxycoumarin derivatives | Monoamine Oxidase B (MAO-B) | Selective inhibition. |

This table is generated based on data from the text.

The bioactivity of coumarin derivatives extends to the modulation of key cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory conditions.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some isoflavones and 3-aryl-4-hydroxycoumarin derivatives have been noted to deregulate this pathway, suggesting a potential mechanism for their anticancer effects. For instance, pathway analysis has highlighted the enrichment of the PI3K-Akt signaling pathway in the biological activities of certain metabolites, indicating its importance as a therapeutic target.

The NF-κB (nuclear factor-kappa B) signaling pathway plays a pivotal role in inflammation. bohrium.com Certain herbal remedies containing coumarin-related compounds have been shown to exhibit anti-inflammatory activity through the modulation of NF-κB signal transduction pathways. Additionally, some furanocoumarins have demonstrated anti-inflammatory effects via the activation of the NF-κB pathway.

The Keap1/Nrf2 pathway is a major regulator of the cellular antioxidant response. While direct modulation by this compound is not documented, the antioxidant properties of coumarins are well-established, and this pathway is a likely mediator of these effects.

Coumarin derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant activity. They can act as scavengers of free radicals, such as 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals, and can also chelate metals, thereby reducing the generation of reactive oxygen species (ROS).

Studies on 3-aryl-4-hydroxycoumarin derivatives have shown that they can be potent antioxidants, capable of preventing the formation of ROS. The antioxidant capacity of these molecules is influenced by the nature of the substituent on the 3-aryl ring. The presence of electron-donating groups on the 3-phenyl ring can decrease the bond dissociation enthalpy of the 4-hydroxyl group, leading to enhanced antioxidant activity. Computational studies using density functional theory (DFT) have been employed to understand the antioxidant mechanisms, such as the hydrogen atom transfer (HAT) process.

Conversely, some coumarin derivatives can also exhibit pro-oxidant activity, leading to cellular damage, which can be beneficial in the context of cancer therapy. For example, some 3-arylcoumarins have been shown to induce ROS-independent cell death in liver cancer cells.

Mitochondria are central to cellular metabolism and are also a primary site of ROS production. The enzymes monoamine oxidase A (MAO-A) and MAO-B, which are targets of some 3-aryl-4-hydroxycoumarin derivatives, are located on the outer mitochondrial membrane. The inhibition of these enzymes can affect neurotransmitter levels and may also have implications for neurodegenerative diseases linked to mitochondrial dysfunction.

Furthermore, there is evidence of mitochondria-targeted antioxidant compounds being developed, and a 3-aryl-4-hydroxycoumarin isolated from Millettia griffoniana has been noted in the context of mitochondrial research. This suggests that the coumarin scaffold can be directed to mitochondria to exert its effects.

Molecular Interactions and Binding Modes

The biological activity of this compound is fundamentally determined by its molecular structure and its ability to interact with biological macromolecules.

Hydrogen bonding is a critical factor in the interaction of 4-hydroxycoumarin derivatives with their biological targets. X-ray crystallographic studies of 4-hydroxycoumarin monohydrate have revealed that the water molecules are hydrogen-bonded to the carbonyl oxygen of adjacent coumarin molecules. In turn, the oxygen of the water molecule is hydrogen-bonded to the enolic hydroxyl group of a third 4-hydroxycoumarin molecule.

In the context of enzyme inhibition, molecular docking studies have shown that the pyran oxygen, lactone carbonyl oxygen, and the hydroxyl group of 4-hydroxycoumarin derivatives are key in forming hydrogen bonds with the active site of HIV-1 protease. Similarly, for MAO-B inhibitors, hydrogen bond interactions with specific amino acid residues, such as Cys172, in the active site contribute to their inhibitory activity and selectivity. The intramolecular hydrogen bonds in dicoumarol, a related compound, have also been confirmed by NMR studies.

Acylation of Serine Proteases

Serine proteases are a major class of enzymes involved in a multitude of physiological processes; their dysregulation is implicated in various diseases. nih.gov These enzymes are characterized by a highly reactive serine residue within a "catalytic triad" in their active site. mdpi.com This triad (B1167595) is crucial for their function of cleaving peptide bonds. mdpi.com

Coumarin-based molecules, particularly isocoumarins and 4-hydroxycoumarins, are recognized as potent mechanism-based inhibitors of serine proteases. nih.govnih.gov The inhibitory action of this compound on serine proteases is predicated on its ability to act as a substrate that forms a stable, inactive complex with the enzyme. The process unfolds through a well-established mechanism:

Initial Binding: The coumarin inhibitor fits into the active site of the serine protease.

Nucleophilic Attack: The hydroxyl group of the active site serine residue performs a nucleophilic attack on the carbonyl carbon of the coumarin's lactone ring. nih.gov

Formation of Acyl-Enzyme Intermediate: This attack leads to the opening of the lactone ring and the formation of a covalent bond between the inhibitor and the serine residue. This creates a stable acyl-enzyme intermediate. nih.gov

Enzyme Inactivation: The formation of this stable complex effectively blocks the active site, rendering the enzyme inactive and unable to bind or cleave its natural substrates.

Some substituted isocoumarins have been shown to decompose further after forming the initial acyl-enzyme, leading to intermediates that can alkylate other residues in the active site, such as a histidine, resulting in an even more stable, irreversibly inhibited enzyme. nih.gov While this compound belongs to the broader class of 3-substituted 4-hydroxycoumarins known to inhibit proteases, specific kinetic data for its interaction with individual serine proteases is a subject of ongoing research.

Table 1: Examples of Serine Proteases Targeted by Coumarin Derivatives This table presents proteases that are known to be inhibited by various coumarin-type compounds, illustrating the potential targets for this class of molecules. The specific activity of this compound against each may vary.

| Protease Target | Function | Inhibiting Coumarin Type |

| Human Leukocyte Elastase (HLE) | Involved in inflammation and tissue destruction | Halomethyl dihydrocoumarins, 7-acylamino isocoumarins nih.govnih.gov |

| Thrombin | Key enzyme in blood coagulation | Halomethyl dihydrocoumarins, Guanidinoisocoumarins nih.govnih.gov |

| Cathepsin G | Involved in inflammation | SERPINA3 (a natural serine protease inhibitor) mdpi.com |

| Factor Xa, XIa, XIIa | Components of the coagulation cascade | Guanidinoisocoumarins nih.gov |

| Plasma Kallikrein | Involved in inflammation and blood pressure regulation | Guanidinoisocoumarins nih.gov |

| α-Chymotrypsin | Digestive enzyme | 3-substituted coumarins with an electrophilic moiety nih.gov |

Prodrug Hypothesis: Bioactivation of Coumarins

The prodrug concept involves administering a pharmacologically inactive compound that is converted into an active drug through metabolic processes within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For many compounds, this bioactivation is carried out by the cytochrome P450 (CYP) family of enzymes, which are primarily located in the liver. nih.govwikipedia.org

The hypothesis that this compound may act as a prodrug is based on the known metabolism of coumarin and its derivatives. The core coumarin structure is a substrate for several CYP enzymes, including CYP1A1, CYP1A2, and CYP3A4. nih.gov These enzymes catalyze oxidation reactions, such as hydroxylation and epoxidation, to make compounds more water-soluble for excretion. nih.govwikipedia.org

If this compound were to function as a prodrug for a different, more potent inhibitor, its bioactivation would likely proceed through one of the following metabolic pathways:

Hydroxylation: CYP enzymes could add another hydroxyl group to the coumarin or naphthyl ring system. For example, studies on the basic coumarin molecule show that CYP-mediated metabolism can yield 3-hydroxycoumarin. nih.gov

Epoxidation: A key metabolic pathway for coumarin is the formation of a coumarin 3,4-epoxide. nih.gov This epoxide is a reactive intermediate. While often associated with toxicity, such a reactive species could potentially interact differently with target enzymes.

The primary metabolic activation and deactivation of the basic coumarin molecule have been suggested to be mediated by the P450 1A2 and 2A6 enzymes, respectively. nih.gov It is plausible that the large naphthyl group at the 3-position of this compound influences which CYP enzymes interact with it and the nature of the resulting metabolites. However, it is important to note that the inhibition of serine proteases by acylation is a direct mechanism. Therefore, it is also highly likely that this compound is a direct-acting inhibitor, and its metabolism by CYP enzymes is primarily a detoxification and clearance pathway rather than a bioactivation step for this specific activity.

Computational Chemistry Approaches in 4 Hydroxy 3 1 Naphthyl Coumarin Research

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the interaction between a small molecule ligand and its protein target. This method is crucial for identifying potential biological targets for 4-Hydroxy-3-(1-naphthyl)coumarin and estimating the strength of their interaction, often expressed as binding affinity.

Studies on various coumarin (B35378) derivatives have successfully used molecular docking to explore their potential as inhibitors for a range of enzymes and receptors, including those involved in Alzheimer's disease and steroid hormone modulation. mdpi.comnih.gov For this compound, docking would involve placing the molecule into the binding site of a target protein (e.g., an enzyme or receptor) and calculating the most likely binding pose and affinity.

Once a binding pose is predicted, the specific interactions between the ligand (this compound) and the receptor (the biological target) can be analyzed in detail. These interactions are fundamental to the stability of the complex and the biological activity of the compound. Key interactions for coumarin derivatives typically include:

Hydrogen Bonds: The hydroxyl group at the 4-position and the carbonyl oxygen in the pyrone ring of the coumarin scaffold are key sites for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: The planar coumarin ring system and the bulky naphthyl group are capable of forming significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Analysis of 3-phenylcoumarins has shown that the positioning of hydroxyl groups is critical for forming strong hydrogen bond networks with specific amino acid residues like glutamic acid and arginine in the estrogen receptor. mdpi.com Similarly, docking studies on other coumarins have highlighted the importance of π-π stacking interactions with residues like phenylalanine. nih.gov For this compound, the naphthyl moiety would be expected to play a significant role in establishing such hydrophobic and stacking interactions.

A primary output of molecular docking is the prediction of the most stable binding mode or pose of the ligand within the receptor's binding pocket. This provides a three-dimensional visualization of how the molecule fits and which functional groups are positioned to interact with key residues. For instance, research on 3-phenylcoumarins binding to the estrogen receptor alpha (ERα) revealed that the position of hydroxyl groups could cause the entire coumarin core to flip to achieve more favorable interactions. mdpi.com

Understanding the binding mode of this compound would be essential for structure-based drug design. It would allow researchers to hypothesize how modifications to its structure—for example, adding or moving a functional group on the naphthyl ring—could enhance binding affinity or improve selectivity for a specific target.

Table 1: Illustrative Example of Molecular Docking Data

This table is a generalized example of how molecular docking results would be presented and does not represent actual data for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme A | -9.5 | Tyr234, Ser122 | Hydrogen Bond, π-π Stacking |

| Receptor B | -8.2 | Phe404, Leu346 | Hydrophobic, π-π Stacking |

| Enzyme C | -7.1 | Arg120, Glu353 | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Analysis